2-(1-adamantyl)-N-quinolin-6-ylacetamide
Description
2-(1-Adamantyl)-N-quinolin-6-ylacetamide is a synthetic organic compound characterized by a rigid adamantane core linked to a quinolin-6-yl moiety via an acetamide bridge. Adamantane derivatives are renowned for their structural stability, lipophilicity, and ability to penetrate biological membranes, making them valuable in drug design for neurological disorders, antiviral therapies, and metabolic diseases . Its synthesis typically involves coupling 1-adamantyl bromomethyl ketone with quinolin-6-amine derivatives under mild conditions, as inferred from analogous adamantyl-acetamide syntheses .
Properties
Molecular Formula |
C21H24N2O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-quinolin-6-ylacetamide |
InChI |
InChI=1S/C21H24N2O/c24-20(23-18-3-4-19-17(9-18)2-1-5-22-19)13-21-10-14-6-15(11-21)8-16(7-14)12-21/h1-5,9,14-16H,6-8,10-13H2,(H,23,24) |
InChI Key |
CFYKDIPZHQXIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-quinolin-6-ylacetamide typically involves the following steps:
Formation of Adamantyl Derivative: The adamantane moiety can be introduced through the reaction of 1-adamantanol with a suitable halogenated compound, such as 4-bromophenol, in the presence of an acid catalyst.
Quinoline Derivative Preparation: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-quinolin-6-ylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(1-adamantyl)-N-quinolin-6-ylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-quinolin-6-ylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-(1-adamantyl)-N-quinolin-6-ylacetamide are best understood through comparison with related adamantyl- and quinoline-containing acetamides. Below is a detailed analysis supported by structural and functional data.
Structural Analogues with Adamantyl Moieties
Key Observations :
- Bioactivity: The quinolin-6-yl acetamide derivative exhibits specificity for P2X7 receptors, unlike AdBeSA, which modulates MHC loading . This highlights the critical role of the quinoline moiety in targeting ion channels.
- Solubility : Adamantyl-oxoethyl esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoate) demonstrate higher solubility in polar solvents due to their ester groups, whereas the acetamide bridge in the target compound enhances membrane permeability .
Analogues with Quinoline Moieties
Key Observations :
- Functional Specificity : The addition of an indole ring (as in the 4-chlorobenzyl-indol derivative) shifts activity toward apoptosis induction, contrasting with the target compound’s receptor antagonism .
- Quinoline Substitution: The position of the quinoline substitution (6-yl vs. 8-yl) significantly affects binding affinity. For instance, N-(2-methyl-8-quinolinyl)-1-adamantanecarboxamide lacks reported P2X7 activity, emphasizing the importance of the 6-position .
Research Findings and Mechanistic Insights
- Potency: this compound (AZ10606120) shows nanomolar potency (IC₅₀ = 6.7 nM) against P2X7 receptors, outperforming earlier adamantyl derivatives like AdPr (1-propionyladamantane), which exhibit minimal activity .
- Selectivity: Unlike AdCaPy (3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole), which non-specifically inhibits multiple enzymes, the target compound’s selectivity is attributed to its acetamide-quinoline pharmacophore .
- Thermodynamic Stability : X-ray diffraction studies of related adamantyl-oxoethyl esters reveal that the adamantane core’s rigidity enhances thermodynamic stability, a property shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
